molecular formula C15H13ClN2O4 B5533572 2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B5533572
M. Wt: 320.73 g/mol
InChI Key: JWMUUGRLVHIBPU-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C15H12ClNO5 It is characterized by the presence of a chloro-substituted phenoxy group and a nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.

    Formation of 2-(4-chloro-2-methylphenoxy)acetic acid: This involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 3-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines or thiols, often in the presence of a base like sodium hydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(4-chloro-2-methylphenoxy)-N-(3-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-chloro-2-methylphenoxy)acetic acid and 3-nitroaniline.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the phenoxy and acetamide groups contribute to the overall stability and specificity of the interaction. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetic acid: Similar structure but lacks the nitrophenyl group.

    N-(3-nitrophenyl)acetamide: Similar structure but lacks the phenoxy group.

    4-chloro-2-methylphenol: Precursor in the synthesis of the compound.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide is unique due to the combination of its chloro-substituted phenoxy group and nitrophenyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10-7-11(16)5-6-14(10)22-9-15(19)17-12-3-2-4-13(8-12)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMUUGRLVHIBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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